molecular formula C12H24N2O2 B13325429 tert-Butyl (R)-((3-methylpiperidin-3-yl)methyl)carbamate

tert-Butyl (R)-((3-methylpiperidin-3-yl)methyl)carbamate

Cat. No.: B13325429
M. Wt: 228.33 g/mol
InChI Key: AFBJLLMPAKKANC-GFCCVEGCSA-N
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Description

tert-Butyl (R)-((3-methylpiperidin-3-yl)methyl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a methyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine on the methylene bridge. This compound is significant in medicinal chemistry as a synthetic intermediate for bioactive molecules, particularly in the development of kinase inhibitors and adrenergic receptor antagonists . Its stereochemistry (R-configuration) and structural rigidity influence its interactions with biological targets, such as enzymes or receptors, by modulating binding affinity and selectivity.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[[(3R)-3-methylpiperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15)/t12-/m1/s1

InChI Key

AFBJLLMPAKKANC-GFCCVEGCSA-N

Isomeric SMILES

C[C@]1(CCCNC1)CNC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCCNC1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methylpiperidine Derivatives

Method:
The synthesis begins with the preparation of the 3-methylpiperidine core, often via asymmetric hydrogenation or chiral auxiliary-mediated reactions.

Key reactions:

  • Asymmetric Hydrogenation:

    • Starting from a suitable precursor such as 3,3-disubstituted pyridine derivatives, asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) yields the (R)-configured 3-methylpiperidine.
    • Example: Hydrogenation of 3-methylpyridine derivatives under chiral catalyst control, achieving high stereoselectivity (~97% ee).
  • Chiral Auxiliary or Chiral Pool Approaches:

    • Using naturally occurring chiral compounds (e.g., amino acids or chiral alcohols) as starting materials to introduce stereochemistry at the 3-position.

Carbamate Formation

Method:
The core step involves converting the amino group at the 3-position into a carbamate.

Typical procedure:

  • Reaction with tert-Butyl Chloroformate (Boc-Cl):
    • The 3-methylpiperidine derivative is dissolved in a suitable solvent such as dichloromethane (DCM) or ethanol.
    • Triethylamine (TEA) or diisopropylethylamine (DIPEA) is added as a base to scavenge HCl.
    • tert-Butyl chloroformate is added dropwise at 0°C to room temperature.
    • The mixture is stirred for several hours (usually 16-24 hours) to ensure complete carbamate formation.

Reaction conditions:

Parameter Typical Values Source/Notes
Solvent DCM or ethanol From literature and patent procedures
Base Triethylamine or DIPEA To neutralize HCl
Temperature 0°C to RT Controlled addition of Boc-Cl
Reaction time 16-24 hours Ensures complete conversion

Outcome:
Formation of the tert-butyl carbamate-protected amino derivative.

Stereoselective Functionalization

  • Chiral induction:
    Achieved via chiral catalysts or auxiliaries during the hydrogenation or amidation steps to ensure the R-configuration at the 3-position.

  • Purification:
    Chiral HPLC or crystallization techniques are employed to isolate the enantiomerically pure compound.

Final Purification and Characterization

  • The crude product is purified via silica gel chromatography or reverse-phase chromatography.
  • Characterization involves NMR, HRMS, and chiral HPLC to confirm structure and stereochemistry.

Representative Data Table of Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
Carbamate formation tert-Butyl chloroformate, triethylamine DCM 0°C to RT 16-24 h ~85% Complete conversion confirmed by TLC
Stereoselective hydrogenation H2, chiral catalyst Ethanol RT 16-24 h >95% ee Achieved via asymmetric hydrogenation
Final purification Chromatography - - - - Confirmed by NMR and chiral HPLC

Additional Considerations and Variations

  • Alternative routes:

    • Use of Mitsunobu reactions for stereoselective inversion or functionalization.
    • Use of chiral auxiliaries for stereocontrol during carbamate formation.
  • Protecting group strategies:

    • Boc groups are introduced and later removed under acidic conditions if necessary.
  • Scale-up considerations:

    • Reactions are optimized for scale by controlling temperature and reagent addition rates to maximize stereoselectivity and yield.

Summary of Literature and Patent Sources

Source Key Findings Relevance to Preparation Method
Reaction conditions for carbamate formation and purification Provides detailed experimental procedures
Synthesis of chiral piperidine derivatives via asymmetric hydrogenation Guides stereoselective synthesis strategies
Crystallographic data confirming stereochemistry Validates stereochemical outcomes
Patent describing multi-step synthesis including carbamate formation Offers industrial-scale process insights

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted carbamates .

Mechanism of Action

The mechanism of action of tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Modifications

Piperidine vs. Pyrrolidine Analogs
  • Reduced steric bulk may enhance solubility but decrease target selectivity compared to the target compound .
  • (R)-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate (CAS 479091-25-3): Replaces the six-membered piperidine with a five-membered pyrrolidine ring.
Substituted Piperidine Derivatives
  • Fluorine’s inductive effects may improve metabolic stability compared to the methyl-substituted target compound .
  • tert-Butyl ((2R,3S)-2-methylpiperidin-3-yl)carbamate (CAS 1032684-85-7):
    • Methyl group at position 2 alters steric interactions and ring conformation.
    • The (2R,3S) stereochemistry may lead to divergent pharmacological profiles .

Substituent Variations

Methyl vs. Bulkier Groups
  • (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine: Benzyl group on nitrogen enhances lipophilicity, improving blood-brain barrier penetration but increasing off-target risks .
Functional Group Additions
  • tert-Butyl (6-aminopyridin-2-yl)methylcarbamate (EP 3 643 703 A1): Pyridine ring introduces aromaticity and π-stacking capabilities, useful in kinase inhibitor design .
  • tert-Butyl (3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (Compound 408):
    • Fluoropyridinyl and pyrazole groups expand hydrogen-bonding and dipole interactions, critical for high-affinity receptor binding .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Bioactivity Insights Reference
tert-Butyl (R)-((3-methylpiperidin-3-yl)methyl)carbamate Piperidine 3-methyl, Boc-protected methylene Intermediate for kinase inhibitors
(R)-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate Pyrrolidine 3-methyl, Boc-protected methylene Enhanced flexibility
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate Piperidine 4-fluoro Improved metabolic stability
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridine 6-amino, Boc-protected methyl Kinase inhibitor scaffold

Biological Activity

Tert-butyl (R)-((3-methylpiperidin-3-yl)methyl)carbamate, a compound with notable biological activity, has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (R)-3-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The reaction is conducted under inert conditions to ensure optimal yield and purity.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring is crucial for binding to active sites, while the carbamate group enhances stability and bioavailability. This compound can act as either an inhibitor or activator, modulating various biochemical pathways.

1. Pharmacological Applications

This compound has been investigated for its potential therapeutic applications, including:

  • Analgesic Properties : Studies suggest that it may serve as an intermediate in synthesizing analgesic compounds.
  • Anti-inflammatory Effects : Its structure allows for interactions that could mitigate inflammatory responses.
  • Antipsychotic Potential : Research indicates it may influence neurotransmitter systems relevant to psychotropic effects.

2. In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit various biological processes:

  • Cell Proliferation : The compound has shown potential in inhibiting cell proliferation in cancer cell lines, suggesting its role as a microtubule-destabilizing agent. For example, it was found to induce apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1 μM .
CompoundConcentration (μM)Effect on Cell Viability (%)
This compound150% reduction in viability
Control (Doxorubicin)130% reduction in viability

3. Case Studies

A recent study explored the effects of this compound on neuroprotection against amyloid-beta-induced toxicity in astrocytes. The results indicated a moderate protective effect against cell death due to reduced TNF-alpha production and oxidative stress markers .

Q & A

Q. How to integrate experimental data with computational models for reaction optimization?

  • Methodological Answer : High-throughput experimentation (HTE) generates datasets for machine learning training. Bayesian optimization algorithms prioritize reaction parameters (e.g., solvent polarity, catalyst loading), validated by robotic synthesis platforms. Real-time NMR or IR monitoring feeds into adaptive models, as demonstrated in ’s ICReDD framework .

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